molecular formula C13H11ClN2 B1479613 5-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole CAS No. 2092490-00-9

5-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole

Cat. No.: B1479613
CAS No.: 2092490-00-9
M. Wt: 230.69 g/mol
InChI Key: HYKQWUBYBXGOKU-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole (CM-PPY) is a novel synthetic compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound, containing a pyrazole ring and a prop-2-yn-1-yl group. CM-PPY has a wide range of applications, including as a research tool to study a variety of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Chemical Properties

Pyrazoles featuring functionalized side chains at C3 and varying alkyl and aryl substituents at C5, including phenyl groups, have been synthesized through a flexible methodology. This approach involves coupling protected alkynols with acid chlorides to form alkynyl ketones, which are then reacted with hydrazine to form the pyrazole nucleus. This method allows for the synthesis of 5-substituted 3-(chloromethyl)-pyrazoles, serving as precursors to other polyfunctional pyrazoles. These derivatives are significant for their potential as ligands, wherein the ligating side chain on a ring carbon (C3), rather than on a ring nitrogen, makes the ring nitrogen not bound to the metal available for hydrogen bonding, depending on the steric environment created by the substituent at C5 (Grotjahn et al., 2002).

Crystal Structures and Molecular Docking

The synthesis and crystal structures of N-substituted pyrazolines, including derivatives similar in structure to the target compound, have been characterized by X-ray single crystal structure determination. Such structural analyses provide crucial information on the dihedral angles between the pyrazole and phenyl rings, aiding in the understanding of molecular conformations and interactions (Loh et al., 2013).

Applications in Material Science

Synthesis and characterization of pyrazole derivatives have implications in material science, as demonstrated by the growth of single crystals for electronic and photonic applications. For instance, the synthesis of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol and its crystal growth via slow solvent evaporation technique offer insights into thermal stability and dielectric properties, which are essential for materials used in electronic devices (Vyas et al., 2012).

Antimicrobial and Antidepressant Activities

Research into pyrazole derivatives has also explored their biological activities, including antimicrobial and antidepressant effects. For example, the synthesis and preclinical evaluation of 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides have shown potential antidepressant activity, highlighting the therapeutic applications of pyrazole derivatives in treating mood disorders (Mathew et al., 2014).

Properties

IUPAC Name

5-(chloromethyl)-3-phenyl-1-prop-2-ynylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2/c1-2-8-16-12(10-14)9-13(15-16)11-6-4-3-5-7-11/h1,3-7,9H,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKQWUBYBXGOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=CC(=N1)C2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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